molecular formula C12H10FNO B13163050 3-(3-Fluorophenyl)-2-methoxypyridine

3-(3-Fluorophenyl)-2-methoxypyridine

Cat. No.: B13163050
M. Wt: 203.21 g/mol
InChI Key: YJAHHICUNHPIRS-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-fluorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-methoxypyridine typically involves the reaction of 3-fluorobenzaldehyde with 2-methoxypyridine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-methoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Fluorophenyl)-2-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the methoxy group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)pyridine
  • 2-Methoxypyridine
  • 3-Fluoro-2-methoxypyridine

Uniqueness

3-(3-Fluorophenyl)-2-methoxypyridine is unique due to the presence of both the fluorophenyl and methoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-methoxypyridine

InChI

InChI=1S/C12H10FNO/c1-15-12-11(6-3-7-14-12)9-4-2-5-10(13)8-9/h2-8H,1H3

InChI Key

YJAHHICUNHPIRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=CC=C2)F

Origin of Product

United States

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